molecular formula C7H4BrClFNO2 B15223786 1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene

1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene

Cat. No.: B15223786
M. Wt: 268.47 g/mol
InChI Key: ADEVJEGHGNWVMP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene is an aromatic compound with a complex structure that includes bromine, chlorine, fluorine, and nitro functional groups

Preparation Methods

The synthesis of 1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide in carbon tetrachloride (CCl4) under reflux conditions . This method ensures selective bromination at the desired position on the aromatic ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity, such as recrystallization and chromatographic purification.

Chemical Reactions Analysis

1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for reduction, and potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions, making it a versatile compound in research.

Comparison with Similar Compounds

1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene can be compared with similar compounds such as:

    1-(Bromomethyl)-2-chloro-4-fluorobenzene:

    1-(Bromomethyl)-2-chloro-5-nitrobenzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.

    1-(Bromomethyl)-4-fluoro-5-nitrobenzene: Lacks the chlorine atom, which can influence its chemical behavior and applications.

The uniqueness of this compound lies in the combination of these functional groups, which provides a unique set of chemical properties and reactivity patterns.

Properties

Molecular Formula

C7H4BrClFNO2

Molecular Weight

268.47 g/mol

IUPAC Name

1-(bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene

InChI

InChI=1S/C7H4BrClFNO2/c8-3-4-1-7(11(12)13)6(10)2-5(4)9/h1-2H,3H2

InChI Key

ADEVJEGHGNWVMP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)CBr

Origin of Product

United States

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